![molecular formula C16H13Cl2NO3S B11711621 Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- CAS No. 117847-45-7](/img/structure/B11711621.png)
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-
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Overview
Description
The compound Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- features a benzamide core substituted with a dichloroethenyl group bearing a 4-methylphenylsulfonyl (tosyl) moiety. This structure combines electron-withdrawing sulfonyl and dichloro groups, which may enhance electrophilicity and influence reactivity in synthetic or biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- typically involves the reaction of 2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl chloride with benzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzamides .
Scientific Research Applications
Pharmacological Applications
Benzamide derivatives are recognized for their diverse pharmacological properties, including:
- Antimicrobial Activity : Research indicates that benzamide derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- have been tested against various bacterial strains with promising results .
- Anticancer Properties : Several studies have explored the potential of benzamide derivatives as anticancer agents. For example, derivatives with sulfonamide groups have shown activity against various cancer cell lines by inhibiting key cellular pathways involved in tumor growth .
- Enzyme Inhibition : The compound has also been investigated for its ability to inhibit specific enzymes such as α-glucosidase and acetylcholinesterase, making it a candidate for treating conditions like Type 2 diabetes and Alzheimer's disease .
Synthesis and Characterization
The synthesis of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- can be approached through several methodologies. Key steps typically involve the reaction of appropriate precursors under controlled conditions to yield the desired compound. The characterization of this compound is crucial for confirming its structure and purity.
Synthesis Overview
Step | Description |
---|---|
1 | Reaction of 4-methylbenzenesulfonyl chloride with dichloroacetylene derivatives. |
2 | Purification through recrystallization or chromatography. |
3 | Characterization using NMR and mass spectrometry to confirm structure. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzamide derivatives against both Gram-positive and Gram-negative bacteria. Among the tested compounds, those structurally related to Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of benzamide derivatives, researchers synthesized a series of compounds that included the target benzamide. These compounds were subjected to cytotoxicity assays against cancer cell lines, revealing that some derivatives exhibited IC50 values lower than 10 µM, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is compared below with three related derivatives from the evidence, focusing on substituents, synthetic routes, and physicochemical properties.
Analysis of Substituent Effects
Electron-Withdrawing Groups :
- The target compound’s tosyl group enhances electrophilicity and stabilizes negative charge, similar to sulfonamides in and . In contrast, 1g () lacks a sulfonyl group but incorporates a phosphonium ylide, which alters electronic properties and reactivity.
- Dichloroethenyl substituents (target and 1g ) increase lipophilicity and steric hindrance compared to simpler alkyl groups (e.g., propyl in 1A ).
Synthetic Pathways :
- 1A () is synthesized via sequential sulfonylation and acylation, suggesting that the target compound could be prepared using analogous steps with dichloroethenyl intermediates.
- 1g () derives from a dichloroethenyl precursor, highlighting the versatility of such groups in forming heterocyclic systems.
Spectroscopic Data :
- 1g exhibits aromatic proton signals at δ 7.85–7.73 ppm (DMSO-d6) and a methyl group at δ 2.32 ppm . Comparable shifts in the target compound’s NMR would likely reflect the tosyl group’s deshielding effects.
- The absence of IR or MS data for the target compound limits direct spectral comparisons.
Research Findings and Implications
Limitations in Available Data
- No direct melting point, solubility, or bioactivity data are provided for the target compound.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl] (CAS Number: 136800-77-6), exhibits a range of pharmacological effects that merit detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C21H18Cl2N2O3S |
Molecular Weight | 449.35 g/mol |
InChI | InChI=1S/C21H18Cl2N2O3S |
InChIKey | NTQPRLZNNPDVAY-UHFFFAOYSA-N |
Exact Mass | 448.041519 g/mol |
Benzamide derivatives often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific benzamide has been studied for its neuroleptic properties. Research indicates that it may exert its effects through modulation of dopaminergic pathways, which are critical in the treatment of psychotic disorders.
Neuroleptic Activity
A study focusing on the synthesis and neuroleptic activity of benzamides demonstrated that certain derivatives exhibit significant antipsychotic effects. For instance, compounds related to N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide were found to be considerably more potent than traditional antipsychotics like metoclopramide and haloperidol . The specific compound under review is hypothesized to have similar or enhanced efficacy due to structural similarities.
Case Studies
- Psychotropic Efficacy : In a controlled study involving rat models, benzamide derivatives were tested for their ability to inhibit apomorphine-induced stereotypy, a model for assessing antipsychotic activity. Results indicated that certain modifications in the benzamide structure led to significantly improved efficacy compared to standard treatments .
- Antibacterial Screening : A recent investigation into pyrrole-containing benzamides revealed that structural variations could enhance antibacterial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that the compound may also be explored for its potential use in treating infections caused by resistant bacteria .
Q & A
Q. Basic: What synthetic strategies are effective for preparing Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions with careful control of reagents and conditions. For example:
- Step 1 : Condensation of aniline derivatives with ethyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) to form intermediates .
- Step 2 : Sulfonation using chlorosulfonic acid under neat conditions to introduce the sulfonyl group .
- Step 3 : Amidation with appropriate amines in a THF/water solvent system, catalyzed by sodium carbonate to improve yield (45–93%) .
Key considerations include solvent polarity, reaction time (3–12 hours), and catalyst selection. Parallel synthesis can expedite derivative preparation .
Q. Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- FTIR and NMR : Identify functional groups (e.g., sulfonyl, dichloroethenyl) and confirm substitution patterns. For example, FTIR detects S=O stretches (~1350 cm⁻¹), while ¹H NMR resolves aromatic protons .
- X-ray Crystallography : Use SHELXL for refinement and WinGX for data processing. ORTEP visualizes anisotropic displacement ellipsoids to confirm molecular geometry.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. Advanced: How can computational methods resolve discrepancies between experimental and theoretical data?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated vibrational spectra (e.g., IR/Raman) with experimental data to validate bond assignments .
- Molecular Dynamics Simulations : Model solvent effects or thermal motion to explain crystallographic disorder .
- Cross-Validation : Use multiple software suites (e.g., Gaussian, ORCA) to ensure consistency in computational results .
Q. Advanced: How to design derivatives with enhanced biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the benzamide or sulfonyl group. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) can enhance binding to hydrophobic enzyme pockets .
- Fragment-Based Drug Design : Use X-ray co-crystallography to identify key interactions with biological targets .
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with low binding energies .
Q. Basic: What reaction conditions optimize yields during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution rates .
- Catalyst Screening : Sodium carbonate enhances amine reactivity in aqueous conditions .
- Temperature Control : Room temperature (rt) minimizes side reactions during sulfonation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
Q. Advanced: How to analyze crystal packing and intermolecular interactions?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., N–H⋯O) and halogen interactions (C–Cl⋯π) using CrystalExplorer .
- Packing Diagrams : Generate with Mercury or PLATON to visualize π-stacking or van der Waals contacts .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates packing efficiency with melting points .
Q. Advanced: What strategies validate synthetic intermediates with contradictory spectral data?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace reaction pathways .
- X-ray Powder Diffraction (XRPD) : Confirm polymorph purity if unexpected melting points arise .
Q. Basic: How to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., GSK-3β) using ADP-Glo™ kits .
- Cellular Testing : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .
- Selectivity Profiling : Screen against kinase panels to identify off-target effects .
Q. Advanced: How to leverage machine learning for reaction optimization?
Methodological Answer:
- Dataset Curation : Compile reaction parameters (solvent, catalyst, yield) from literature (e.g., –2) .
- Algorithm Training : Use Random Forest or Neural Networks to predict optimal conditions .
- Robotic Synthesis : Validate predictions with automated flow reactors for high-throughput experimentation .
Q. Basic: What are the best practices for spectral data interpretation?
Methodological Answer:
Properties
CAS No. |
117847-45-7 |
---|---|
Molecular Formula |
C16H13Cl2NO3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO3S/c1-11-7-9-13(10-8-11)23(21,22)16(14(17)18)19-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
InChI Key |
NOOZHIIEVBTHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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